molecular formula C17H20N2O2 B1683360 N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide

N-[2-[(4-methoxyphenyl)-phenylamino]ethyl]acetamide

Cat. No.: B1683360
M. Wt: 284.35 g/mol
InChI Key: PWTCGLHUMIIRML-UHFFFAOYSA-N
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Description

UCM 765 is a synthetic compound known for its role as a partial agonist of the melatonin MT2 receptor. It has been studied for its potential therapeutic effects, particularly in the fields of sleep regulation and anxiety management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCM 765 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The specific synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of UCM 765 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

UCM 765 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of UCM 765 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

UCM 765 has a wide range of scientific research applications, including:

Mechanism of Action

UCM 765 exerts its effects by binding to the melatonin MT2 receptor, acting as a partial agonist. This interaction modulates the receptor’s activity, influencing various physiological processes such as sleep regulation and anxiety reduction. The molecular targets and pathways involved include the activation of G-protein coupled receptors and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of UCM 765

UCM 765 is unique due to its specific partial agonist activity at the melatonin MT2 receptor, which distinguishes it from other compounds like ramelteon and IIK7. This unique activity profile makes it a valuable tool for studying the physiological effects of melatonin receptor modulation .

Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide

InChI

InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20)

InChI Key

PWTCGLHUMIIRML-UHFFFAOYSA-N

SMILES

CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Canonical SMILES

CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-((3-methoxyphenyl)phenylamino)ethyl)acetamide
UCM 765
UCM-765
UCM765

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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